molecular formula C5H7NOS B12312724 (2-Methyl-1,3-oxazol-5-yl)methanethiol

(2-Methyl-1,3-oxazol-5-yl)methanethiol

Cat. No.: B12312724
M. Wt: 129.18 g/mol
InChI Key: HJPPKENNTBCDLR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-oxazol-5-yl)methanethiol is a chemical compound with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol . It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a thiol group (-SH) attached to a methylene bridge (-CH2-), making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-oxazol-5-yl)methanethiol typically involves the formation of the oxazole ring followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thiol group can then be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-oxazol-5-yl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyl-1,3-oxazol-5-yl)methanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-oxazol-5-yl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxazole ring can also interact with biological macromolecules, influencing their activity and stability .

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(2-methyl-1,3-oxazol-5-yl)methanethiol

InChI

InChI=1S/C5H7NOS/c1-4-6-2-5(3-8)7-4/h2,8H,3H2,1H3

InChI Key

HJPPKENNTBCDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)CS

Origin of Product

United States

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